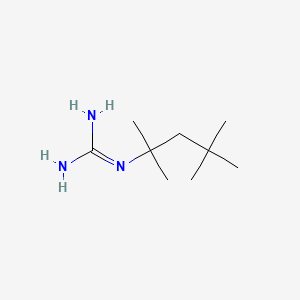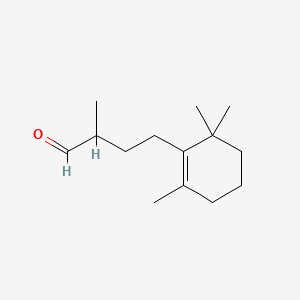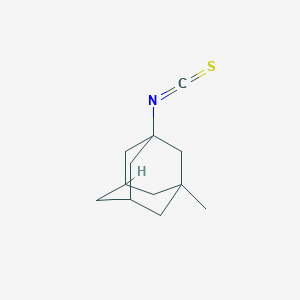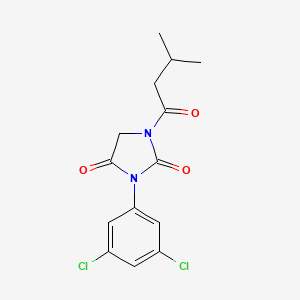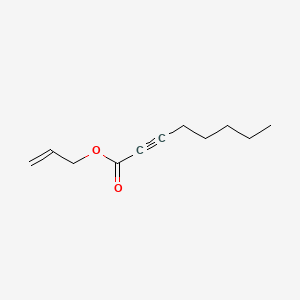
Methyl 4-methylpiperazine-1-carboxylate
Übersicht
Beschreibung
“Methyl 4-methylpiperazine-1-carboxylate” is a chemical compound . It is not intended for human or veterinary use but for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “Methyl 4-methylpiperazine-1-carboxylate”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another synthesis method involves the reaction of sodium bicarbonate and 4-methylpiperazine in a mixed solvent of water and dichloromethane .Molecular Structure Analysis
The empirical formula of “Methyl 4-methylpiperazine-1-carboxylate” is C6H11ClN2O · HCl . Its molecular weight is 199.08 . The InChI key is FBAIGEMWTOSCRU-UHFFFAOYSA-N .Chemical Reactions Analysis
“Methyl 4-methylpiperazine-1-carboxylate” may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .Physical And Chemical Properties Analysis
“Methyl 4-methylpiperazine-1-carboxylate” is a solid . Its SMILES string is COC(=O)N1CCNCC1 . The InChI is 1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h2-5H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
Methyl 4-methylpiperazine-1-carboxylate: is used in the synthesis of various bioactive molecules. Its reactivity allows for the creation of compounds with potential therapeutic effects. For example, it has been utilized in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate , which may have applications in medicinal chemistry.
Development of Kinase Inhibitors
The piperazine ring found in Methyl 4-methylpiperazine-1-carboxylate is a common feature in kinase inhibitors. These inhibitors can play a crucial role in targeted cancer therapies, as they can interfere with the signaling pathways that promote tumor growth and proliferation .
Receptor Modulators
Piperazine derivatives are often used to modulate receptors in the central nervous systemMethyl 4-methylpiperazine-1-carboxylate can serve as a precursor in synthesizing compounds that act on serotonin, dopamine, and other neurotransmitter receptors, which are critical for treating psychiatric and neurological disorders .
Buchwald–Hartwig Amination
This compound is valuable in the Buchwald–Hartwig amination process, a method used to form carbon-nitrogen bonds in the synthesis of complex organic compounds. This reaction is widely used in pharmaceuticals and agrochemicals production .
Aromatic Nucleophilic Substitution
Methyl 4-methylpiperazine-1-carboxylate: can be involved in aromatic nucleophilic substitution reactions, which are essential for constructing aromatic compounds with piperazine rings. These compounds have diverse applications, including as building blocks for dyes, pigments, and pharmaceuticals .
Reductive Amination
The compound can also be used in reductive amination reactions to synthesize secondary amines. This is particularly useful in the production of pharmaceuticals where the amine group plays a critical role in the biological activity of the drug molecules .
Amide Bond Formation
Amide bond formation is a fundamental chemical reaction in drug synthesisMethyl 4-methylpiperazine-1-carboxylate can be used to introduce the piperazine moiety into drug molecules through amide bond formation, enhancing the drug’s pharmacokinetic properties .
Wirkmechanismus
Target of Action
Methyl 4-methylpiperazine-1-carboxylate is a small molecule that has been found to interact with several targets. The primary targets of Methyl 4-methylpiperazine-1-carboxylate are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in various biological processes, including protein degradation and cellular homeostasis .
Mode of Action
It is believed that the compound interacts with its targets by binding to their active sites, thereby inhibiting their enzymatic activity . This interaction can lead to changes in cellular processes controlled by these enzymes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methyl 4-methylpiperazine-1-carboxylate is currently unknown .
Result of Action
The molecular and cellular effects of Methyl 4-methylpiperazine-1-carboxylate’s action are largely dependent on its interaction with its targets. By inhibiting the activity of Candidapepsin-2 and Cathepsin L2, Methyl 4-methylpiperazine-1-carboxylate can potentially alter various cellular processes controlled by these enzymes .
Safety and Hazards
When handling “Methyl 4-methylpiperazine-1-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . Therefore, the future directions of “Methyl 4-methylpiperazine-1-carboxylate” could be in the field of drug discovery and development .
Eigenschaften
IUPAC Name |
methyl 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-5-9(6-4-8)7(10)11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJWHXPIKDVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281614 | |
| Record name | methyl 4-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpiperazine-1-carboxylate | |
CAS RN |
7560-85-2 | |
| Record name | 7560-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene](/img/structure/B1617729.png)

